PXS-5153A

Descripción

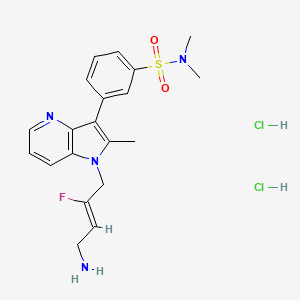

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSNGJNTNAUITD-ULPVBNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PXS-5153A: A Technical Guide to its Mechanism of Action in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PXS-5153A is a novel, orally active, small molecule inhibitor that demonstrates a potent and selective mechanism of action against key drivers of fibrosis. This document provides an in-depth technical overview of this compound, focusing on its core mechanism, supported by quantitative data from preclinical studies. It details the experimental protocols used to elucidate its function and visualizes the complex biological pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-fibrotic therapies.

Core Mechanism of Action: Dual Inhibition of Lysyl Oxidase-Like 2 and 3

This compound is a mechanism-based, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), two critical enzymes in the fibrotic cascade.[1][2][3] The primary function of these enzymes is to catalyze the covalent cross-linking of collagen and elastin fibers in the extracellular matrix (ECM).[2] This cross-linking process is a crucial final step in the formation of a rigid and scar-like fibrotic matrix, which disrupts normal tissue architecture and function.[2]

This compound's mechanism is characterized by its fast-acting and irreversible binding to the active site of LOXL2 and LOXL3.[1] This leads to a potent and sustained inhibition of their enzymatic activity.

Biochemical Profile and Selectivity

This compound demonstrates high potency for both human LOXL2 and LOXL3, with a significant selectivity over other members of the lysyl oxidase (LOX) family and other related amine oxidases. This selectivity minimizes off-target effects and contributes to a favorable safety profile.

| Target Enzyme | IC50 (nmol/L) | Selectivity vs. LOXL2 |

| Human LOXL2 | <40[1] | - |

| Human LOXL3 | 63[1] | - |

| Human LOX | >40-fold[1] | >40x |

| Human LOXL1 | >40-fold[1] | >40x |

| Other Amine Oxidases | >700-fold[1] | >700x |

| Table 1: In vitro inhibitory activity and selectivity of this compound. |

Further kinetic studies have characterized this compound as a mechanism-based inhibitor with the following properties for LOXL2:

| Parameter | Value |

| Apparent Binding Constant (Ki) | 1.01 µmol/L[2] |

| Rate of Inactivation (k_inact) | 0.20/minute[2] |

| Table 2: Kinetic parameters of this compound for LOXL2 inhibition. |

Signaling Pathway and Downstream Effects

The inhibition of LOXL2 and LOXL3 by this compound directly interrupts the collagen cross-linking cascade, leading to a reduction in the accumulation of mature, highly cross-linked collagen fibers. This has been shown to ameliorate fibrosis in preclinical models of liver and heart disease.[1][2] The proposed signaling pathway and the downstream consequences of this compound action are depicted below.

Preclinical Efficacy in Fibrosis Models

The therapeutic potential of this compound has been demonstrated in multiple preclinical models of fibrosis, including chemically-induced liver fibrosis and myocardial infarction.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

In a mouse model of CCl4-induced liver fibrosis, therapeutic administration of this compound significantly reduced key markers of liver fibrosis and improved liver function.

| Parameter | CCl4 Control | This compound (10 mg/kg, q.d.) | % Reduction |

| Hydroxyproline (µg/g liver) | ~2.4-fold increase vs sham[1] | Significantly reduced[1] | Up to 51% in collagen accumulation[1] |

| Picrosirius Red Staining (% area) | ~2.4-fold increase vs sham[1] | Significantly reduced[1] | Up to 51%[1] |

| Dihydroxylysinonorleucine (DHLNL) | 7.6-fold increase vs sham[1] | Significantly reduced[1] | Significant reduction[1] |

| Pyridinoline (PYD) | 2.4-fold increase vs sham[1] | Significantly reduced[1] | Significant reduction[1] |

| Alanine Aminotransferase (ALT) | 8.2-fold increase vs sham[1] | Significantly dampened[1] | Significant reduction[1] |

| Aspartate Aminotransferase (AST) | 6.3-fold increase vs sham[1] | Significantly dampened[1] | Significant reduction[1] |

| Table 3: Efficacy of this compound in the CCl4-induced liver fibrosis model. |

Streptozotocin/High-Fat Diet-Induced NASH

In a model of non-alcoholic steatohepatitis (NASH), this compound treatment led to a significant reduction in hepatocyte ballooning and the overall NAFLD activity score (NAS).[1]

Myocardial Infarction

Following surgically induced myocardial infarction in mice, treatment with this compound demonstrated cardioprotective effects.

| Parameter | Myocardial Infarction Control | This compound (25 mg/kg, q.d.) | Improvement |

| Ejection Fraction (%) | Significantly reduced vs sham[1] | Improved[1] | Statistically significant improvement[1] |

| Fractional Shortening (%) | Significantly reduced vs sham[1] | Improved[1] | Statistically significant improvement[1] |

| Fibrotic Area (%) | Increased | Decreased[1] | Reduction in fibrotic coverage[1] |

| Table 4: Cardioprotective effects of this compound in a myocardial infarction model. |

Experimental Protocols

In Vivo Models

-

Animals: Male C57BL/6 mice.

-

Induction: Intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) twice weekly for 6 weeks.

-

Treatment: Oral gavage (p.o.) of this compound (e.g., 10 mg/kg) once daily (q.d.) for the final 3 weeks of the induction period.

-

Analysis: At the end of the study, serum was collected for analysis of liver enzymes (ALT, AST). Liver tissue was harvested for histological assessment of fibrosis (Picrosirius red staining), measurement of total collagen content (hydroxyproline assay), and quantification of specific collagen cross-links (LC-MS/MS).

-

Animals: Male C57BL/6 mice.

-

Induction: Surgical ligation of the left coronary artery to induce myocardial infarction.

-

Treatment: 24 hours post-surgery, mice were treated with this compound (25 mg/kg) via oral gavage once daily for 4 weeks.

-

Analysis: Cardiac function (ejection fraction, fractional shortening) was assessed by echocardiography. Hearts were then harvested for histological determination of the fibrotic area.

Analytical Methods

A detailed protocol for the quantification of collagen cross-links involves the following key steps:

-

Sample Preparation: Liver tissue is hydrolyzed using strong acid (e.g., 6M HCl) at elevated temperatures to break down the proteins into their constituent amino acids and cross-link products.

-

Solid Phase Extraction (SPE): The hydrolysate is subjected to solid-phase extraction to purify and concentrate the cross-link analytes, removing interfering substances.

-

LC-MS/MS Analysis: The purified samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The cross-links are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Conclusion

This compound is a potent, selective, and irreversible dual inhibitor of LOXL2 and LOXL3. Its mechanism of action, centered on the inhibition of collagen cross-linking, has been robustly demonstrated in preclinical models of fibrosis affecting major organs. The quantitative data and detailed experimental protocols provided in this guide underscore the therapeutic potential of this compound as a novel anti-fibrotic agent. Further investigation and clinical development are warranted to translate these promising preclinical findings into effective treatments for patients with fibrotic diseases.

References

PXS-5153A: A Technical Guide to a Novel Dual Inhibitor of Lysyl Oxidase-Like 2/3

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-5153A is a potent, selective, and orally active small molecule that acts as a fast-acting, mechanism-based dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2][3] As a key player in the fibrotic cascade, the inhibition of LOXL2/3 by this compound presents a promising therapeutic strategy for fibrotic diseases. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, quantitative data, and detailed experimental methodologies.

Core Target and Mechanism of Action

The primary molecular targets of this compound are the enzymes Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2][3] These copper-dependent amine oxidases are crucial for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] In fibrotic diseases, the overexpression of LOXL2 and LOXL3 leads to excessive ECM stiffening and tissue scarring.[2]

This compound is a mechanism-based inhibitor, meaning it is converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.[1] This covalent modification results in a rapid and sustained inhibition of LOXL2 and LOXL3 enzymatic activity.[1][4] The inhibition is time-dependent and shows substrate competition, which are characteristic features of this class of inhibitors.[1][5] By inhibiting LOXL2 and LOXL3, this compound effectively reduces the formation of collagen cross-links, thereby ameliorating fibrosis.[1][2][3]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against various lysyl oxidase family members and other related amine oxidases. The data is summarized in the table below.

| Target Enzyme | Species | IC50 Value | Selectivity vs. LOXL2 |

| LOXL2 | Human, Mouse, Rat, Dog | <40 nM | - |

| LOXL3 | Human | 63 nM | - |

| LOX | Human | >40-fold | >40x |

| LOXL1 | Human | >40-fold | >40x |

| Other Amine Oxidases | Various | >700-fold | >700x |

Table 1: Inhibitory potency and selectivity of this compound.[1][3][4][6][7]

Signaling Pathway in Fibrosis

LOXL2 is a downstream effector in several pro-fibrotic signaling pathways. Its activity is upregulated by factors such as Transforming Growth Factor-β (TGF-β), and it can also activate pathways like PI3K/AKT. The inhibition of LOXL2 by this compound disrupts this pathological feedback loop.

Experimental Protocols

Lysyl Oxidase Enzymatic Activity Assay (Amplex Red Assay)

This assay measures the enzymatic activity of LOXL family members by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.

Principle: The lysyl oxidase enzyme oxidizes its substrate, producing an aldehyde, H₂O₂, and ammonia. The H₂O₂ is then detected using a coupled reaction with Horseradish Peroxidase (HRP) and Amplex Red reagent. HRP, in the presence of H₂O₂, catalyzes the oxidation of Amplex Red to the highly fluorescent resorufin, which can be measured spectrophotometrically.

Materials:

-

Recombinant human LOXL2/LOXL3 enzyme

-

This compound (or other inhibitors)

-

Amplex Red reagent

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM sodium borate buffer, pH 8.2)

-

Substrate (e.g., a synthetic substrate or collagen)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 540/590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a working solution containing Amplex Red and HRP in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the recombinant LOXL2/LOXL3 enzyme.

-

Add the various concentrations of this compound to the respective wells.

-

Include control wells with enzyme but no inhibitor (positive control) and wells with no enzyme (background control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

-

-

Initiate Reaction:

-

Add the substrate to all wells to start the enzymatic reaction.

-

Simultaneously or immediately after, add the Amplex Red/HRP working solution.

-

-

Measurement:

-

Incubate the plate at 37°C for 10-30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Collagen Cross-linking Assay

This assay assesses the ability of this compound to inhibit the formation of collagen cross-links mediated by LOXL2.

Principle: Recombinant LOXL2 is incubated with purified collagen. The enzyme creates aldehyde groups on the collagen molecules, which then spontaneously form covalent cross-links. The extent of cross-linking is quantified by analyzing the collagen digest using LC-MS/MS.

Materials:

-

Rat tail collagen, type I

-

Recombinant human LOXL2 (rhLOXL2)

-

This compound

-

Sodium borate buffer (50 mM, pH 8.2)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Combine 3 mg/mL collagen with 50 mM sodium borate buffer.[5]

-

Add 20 nmol/L of rhLOXL2 to the collagen solution.[5]

-

For the inhibited sample, pre-incubate 20 nmol/L of rhLOXL2 with 200 nmol/L of this compound for 30 minutes before adding to the collagen.[5]

-

Replenish the enzyme/inhibitor daily for 5 days.[5]

-

-

Incubation:

-

Incubate the samples at 37°C for 7 days to allow for cross-link formation.[5]

-

-

Sample Preparation for LC-MS/MS:

-

Hydrolyze the collagen samples (e.g., with 6N HCl overnight).

-

Dry the hydrolyzed samples.

-

Reconstitute the samples in a suitable buffer for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the different types of collagen cross-links (e.g., DHLNL, HLNL, PYD, DPD).[5]

-

-

Data Analysis:

-

Compare the levels of cross-links in the this compound-treated sample to the untreated control.

-

Conclusion

This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3. Its mechanism-based, irreversible mode of action provides rapid and sustained target engagement. The experimental protocols outlined above provide a framework for assessing the efficacy of this compound and similar compounds in vitro. The central role of LOXL2/3 in fibrotic pathways underscores the therapeutic potential of this compound in treating a range of fibrotic conditions.

References

- 1. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal | Gut [gut.bmj.com]

- 2. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]

- 7. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

PXS-5153A LOXL2/LOXL3 inhibition

An In-depth Technical Guide to PXS-5153A: A Dual LOXL2/LOXL3 Inhibitor

Executive Summary

Fibrosis, a condition marked by the excessive buildup of extracellular matrix (ECM) proteins like collagen, leads to tissue stiffening and organ dysfunction.[1][2][3] The lysyl oxidase (LOX) family of enzymes, particularly lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), are pivotal in this process. They initiate the cross-linking of collagen, which stabilizes the fibrotic matrix and makes it resistant to degradation.[4][5] this compound is a novel, mechanism-based, and fast-acting small molecule inhibitor designed to dually target the enzymatic activity of LOXL2 and LOXL3.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing collagen cross-linking and ameliorating fibrosis in various models, including liver and cardiac fibrosis, highlighting its potential as a therapeutic agent for fibrotic diseases.[2][4]

This compound: Inhibitor Profile and Selectivity

This compound is a potent, selective, and orally active inhibitor that targets the catalytic activity of LOXL2 and LOXL3.[6][7] Its mechanism-based action results in rapid and sustained inhibition of these key fibrotic enzymes.[6][8]

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Enzyme | Species | IC50 Value | Selectivity Fold (over LOXL2) |

|---|---|---|---|

| LOXL2 | Human, Mammalian | <40 nM [3][6][9] | - |

| LOXL3 | Human | 63 nM [3][6][9] | ~0.6x |

| LOX | Human | >1600 nM | >40-fold[3][6] |

| LOXL1 | Human | >1600 nM | >40-fold[3][6] |

| Other Amine Oxidases | - | >28000 nM | >700-fold[3][6] |

Core Mechanism: Inhibition of Collagen Cross-linking

The primary driver of tissue stiffening in fibrosis is the covalent cross-linking of collagen fibers. This process is initiated by LOXL2 and LOXL3, which are copper-dependent amine oxidases.[10][11] They catalyze the oxidation of ε-amino groups on lysine and hydroxylysine residues within collagen molecules, creating highly reactive aldehyde intermediates (allysine or hydroxyallysine).[1] These aldehydes then spontaneously react with other lysine or hydroxylysine residues on adjacent collagen molecules to form stable immature and mature cross-links, resulting in an insoluble, stiff collagen network.[1][3]

This compound directly inhibits the enzymatic, oxidative function of LOXL2 and LOXL3, thereby preventing the initial step of collagen cross-linking.[1][3] By blocking the formation of aldehyde intermediates, it effectively reduces the subsequent formation of both immature and mature collagen cross-links.[3][6]

Caption: this compound inhibits LOXL2/3-catalyzed collagen oxidation.

LOXL2 and the TGF-β Pro-Fibrotic Signaling Pathway

LOXL2 expression is significantly upregulated in fibrotic conditions and is closely linked to the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[4][12] TGF-β signaling increases the expression of α-SMA and CTGF, leading to collagen deposition.[13] Furthermore, TGF-β1 can induce the expression of LOXL2 via the Smad2/3 signaling cascade, creating a positive feedback loop that perpetuates the fibrotic response.[12][13] By inhibiting LOXL2 activity, this compound may disrupt this cycle.

Caption: LOXL2 in the TGF-β signaling pathway.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-fibrotic effects in multiple preclinical models of disease.

In Vitro Studies

In vitro assays confirmed that this compound directly inhibits the initial steps of collagen maturation.[3]

-

Collagen Oxidation: this compound dose-dependently impeded the oxidation of collagen mediated by recombinant human LOXL2 (rhLOXL2).[3][6]

-

Collagen Cross-linking: The inhibitor also demonstrated a dose-dependent reduction in collagen cross-linking in vitro.[1][3]

In Vivo Liver Fibrosis Models

This compound was evaluated in two distinct mouse models of liver fibrosis, where it reduced disease severity and improved organ function.[1][2][3]

Table 2: Efficacy of this compound in CCl₄-Induced Liver Fibrosis

| Parameter | Outcome with this compound Treatment | Reference |

|---|---|---|

| Immature Cross-links (DHLNL) | Significantly reduced vs. CCl₄ control | [3] |

| Mature Cross-links (PYD) | Reduced vs. CCl₄ control | [3] |

| Total Immature Cross-links | Substantially reduced vs. CCl₄ control | [3] |

| Total Mature Cross-links | Reduced vs. CCl₄ control | [3] |

| Liver Hydroxyproline (HYP) | Significantly reduced vs. CCl₄ control |[6] |

Table 3: Efficacy of this compound in STZ/High-Fat Diet NASH Model

| Parameter | Outcome with this compound Treatment | Reference |

|---|---|---|

| Liver Hydroxyproline (HYP) | Significantly reduced vs. NASH control | [3] |

| Fibrillar Collagen (Picrosirius Red) | Reduced (2.2-fold increase in NASH was lowered) | [3] |

| Hepatocyte Ballooning | Significantly reduced | [3] |

| NASH Disease Score | Reduced |[3] |

In Vivo Myocardial Infarction Model

Given the role of LOXL2 in cardiac remodeling post-injury, this compound was tested in a mouse model of myocardial infarction (MI).[3][4]

Table 4: Efficacy of this compound in a Post-MI Model

| Parameter | Outcome with this compound Treatment | Reference |

|---|---|---|

| Cardiac Output | Improved | [1][2][3] |

| Myocardial Fibrosis | Decreased | [13] |

| Ejection Fraction | Improved | [1] |

| Fractional Shortening | Improved |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound.

In Vitro Collagen Oxidation Assay

-

Objective: To measure the ability of this compound to inhibit LOXL2-mediated oxidation of collagen.

-

Methodology: Recombinant human LOXL2 (rhLOXL2) is incubated with a collagen substrate. The oxidation process generates hydrogen peroxide (H₂O₂), which can be detected using a fluorometric assay (e.g., Amplex Red assay). The assay is run with varying concentrations of this compound to determine a dose-response curve and calculate the IC50.[14] this compound shows time-dependent inhibition, with potency increasing upon longer incubation with the enzyme.[14][15]

Carbon Tetrachloride (CCl₄) Induced Liver Fibrosis Model

-

Objective: To assess the therapeutic effect of this compound on established liver fibrosis.

-

Animal Model: Male C57/BL6 mice.[9]

-

Induction: Chronic liver fibrosis is induced by intraperitoneal injections of CCl₄ (e.g., twice weekly for 6 weeks).[3]

-

Treatment: After a period of fibrosis induction (e.g., 3 weeks), this compound is administered via oral gavage. Dosing regimens may include 3 mg/kg or 10 mg/kg once daily.[3][9]

-

Analysis: At the end of the study, livers are harvested. One portion is fixed in formalin for histological staining (e.g., Picrosirius red for collagen).[3] The remainder is snap-frozen for biochemical analysis, including measuring hydroxyproline (HYP) content as an indicator of total collagen and quantifying specific collagen cross-links (DHLNL, HLNL, PYD) via mass spectrometry.[3] Plasma is collected to measure liver function enzymes like ALT and AST.[9]

STZ/High-Fat Diet (NASH) Induced Liver Fibrosis Model

-

Objective: To evaluate this compound in a metabolically-driven model of non-alcoholic steatohepatitis (NASH) with fibrosis.

-

Animal Model: Male C57/BL6 mice.[9]

-

Induction: Mice receive a single subcutaneous injection of streptozotocin (STZ) after birth, followed by a high-fat diet starting at 4 weeks of age and continuing for the study duration (e.g., until 14 weeks of age).[9]

-

Treatment: this compound is administered orally during the later stages of disease development.

-

Analysis: Livers are assessed histologically for the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocellular ballooning.[3] Collagen deposition is quantified using Picrosirius red staining and hydroxyproline assays.[3]

Caption: General workflow for in vivo fibrosis model studies.

Conclusion

This compound is a potent and selective dual inhibitor of LOXL2 and LOXL3, enzymes that play a critical role in the pathological cross-linking of collagen in fibrotic diseases.[1][3] Through its mechanism-based inhibition, this compound effectively reduces collagen deposition and cross-linking, leading to amelioration of fibrosis and improvement in organ function in preclinical models of liver and heart disease.[2][3] These findings establish this compound as a promising therapeutic candidate and validate the dual inhibition of LOXL2/LOXL3 as an innovative strategy for combating fibrosis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. LOXL3 Function Beyond Amino Oxidase and Role in Pathologies, Including Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linking LOXL2 to Cardiac Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

PXS-5153A: A Novel Dual LOXL2/LOXL3 Inhibitor for the Treatment of Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue stiffening and organ dysfunction, representing a significant unmet medical need across a range of chronic diseases. A key driver of fibrosis is the cross-linking of collagen, a process initiated by the lysyl oxidase (LOX) family of enzymes. PXS-5153A is a potent, selective, and orally active small molecule inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), two key members of the LOX family implicated in the progression of fibrosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Lysyl Oxidases and Fibrosis

The lysyl oxidase (LOX) family consists of five copper-dependent amine oxidases (LOX and LOXL1-4) that play a crucial role in the stabilization of the ECM.[1] They catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, initiating the formation of covalent cross-links that provide tensile strength and insolubility to the ECM.[2] While essential for normal tissue homeostasis, dysregulation of LOX activity, particularly the upregulation of LOXL2 and LOXL3, is strongly associated with pathological fibrosis in various organs, including the liver, lungs, heart, and kidneys.[1][3] Inhibition of these enzymes presents a promising therapeutic strategy to halt or even reverse fibrotic progression.

This compound: Mechanism of Action

This compound is a novel, mechanism-based, fast-acting, and irreversible dual inhibitor of LOXL2 and LOXL3.[1][4] Its inhibitory activity is time-dependent and demonstrates substrate competition, consistent with a mechanism-based mode of action.[1][5] By selectively targeting the enzymatic activity of LOXL2 and LOXL3, this compound prevents the initial step of collagen cross-linking, thereby reducing the excessive accumulation and stiffening of the ECM that characterizes fibrosis.[2][4]

Signaling Pathway of LOXL2/LOXL3 in Fibrosis

The signaling pathways involving LOXL2 and LOXL3 in fibrosis are complex and can involve feedback loops with pro-fibrotic factors like TGF-β.[6] LOXL2 can be activated by TGF-β and, in turn, can promote fibroblast-to-myofibroblast transition (FMT), a critical step in fibrosis.[6]

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data supporting its potency, selectivity, and anti-fibrotic efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity vs. LOX | Selectivity vs. LOXL1 |

| Human LOXL2 | <40[1][7][8] | >40-fold[1][8] | >40-fold[1][8] |

| Human LOXL3 | 63[7][8] | - | - |

| Human LOX | >1600 | - | - |

| Human LOXL1 | >1600 | - | - |

Data compiled from Schilter et al., 2019 and MedChemExpress product information.[1][7][8]

Table 2: Efficacy of this compound in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

| Parameter | CCl4 Control | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |

| Collagen (Picrosirius Red, % area) | 2.4-fold increase vs. healthy[1] | 51% reduction vs. CCl4 control[1] | 51% reduction vs. CCl4 control[1] |

| Hydroxyproline (μg/mg) | Significantly increased | Significantly reduced vs. CCl4 control[8] | Significantly reduced vs. CCl4 control[8] |

| Immature Cross-links (DHLNL) | Significantly increased | Significantly reduced vs. CCl4 control[8] | Significantly reduced vs. CCl4 control[8] |

| Mature Cross-links (PYD) | Significantly increased | Significantly reduced vs. CCl4 control | Significantly reduced vs. CCl4 control |

DHLNL: Dihydroxylysinonorleucine; PYD: Pyridinoline. Data from Schilter et al., 2019 and MedChemExpress.[1][8]

Table 3: Efficacy of this compound in a Mouse Model of Myocardial Infarction

| Parameter | Infarcted Control | This compound Treated |

| Fibrotic Area (%) | Increased | Decreased[4] |

| Fractional Shortening (%) | Decreased | Improved[4] |

| Ejection Fraction (%) | Decreased | Improved[4] |

Data from Schilter et al., 2019.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Collagen Oxidation and Cross-linking Assays

These assays are fundamental to demonstrating the direct inhibitory effect of this compound on LOXL2/LOXL3 enzymatic activity.

Collagen Oxidation Assay: This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of LOXL2-mediated collagen oxidation.[9]

-

Recombinant human LOXL2 (rhLOXL2) is incubated with Type I collagen in the presence of varying concentrations of this compound or vehicle control.

-

An Amplex Red reaction mixture is added, which reacts with H2O2 to produce a fluorescent product.

-

The rate of fluorescence increase is measured over time to determine the level of enzyme inhibition.

In Vitro Cross-linking Assay: This assay directly measures the formation of collagen cross-links.

-

Type I collagen is incubated with rhLOXL2 and this compound or vehicle to allow for cross-link formation.

-

The collagen is then subjected to acid hydrolysis to break it down into its constituent amino acids and cross-link products.

-

The levels of specific immature and mature cross-links (e.g., DHLNL, PYD) are quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

Animal Models of Fibrosis

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rat Model): This is a widely used model to induce chemical-mediated liver injury and fibrosis.[10][11]

-

Induction: Rats are administered CCl4 (e.g., intraperitoneally, twice weekly for 6-8 weeks) to induce chronic liver damage.[10][11]

-

Treatment: this compound or vehicle is administered orally, once daily, for a specified duration during the CCl4 treatment period.

-

Assessment: At the end of the study, livers are harvested for histological analysis (Picrosirius Red staining for collagen), biochemical analysis (hydroxyproline assay for total collagen content), and gene expression analysis of fibrotic markers.

Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced NASH (Mouse Model): This model mimics the metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), which can lead to fibrosis.[12][13]

-

Induction: Neonatal mice receive a single low-dose injection of STZ, followed by a high-fat diet from weaning.[12][13] This induces insulin resistance and steatohepatitis.

-

Treatment: this compound or vehicle is administered orally for a defined period.

-

Assessment: Livers are analyzed for steatosis, inflammation, and fibrosis using histology and biochemical markers.

Myocardial Infarction (MI) Model (Mouse): This model assesses the effect of this compound on cardiac fibrosis and remodeling following ischemic injury.[3][14]

-

Induction: The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction.[3]

-

Treatment: this compound or vehicle is administered orally, starting shortly after MI induction.

-

Assessment: Cardiac function is assessed by echocardiography (measuring ejection fraction and fractional shortening).[4] Hearts are harvested for histological analysis of the fibrotic scar size.[4]

Histological and Biochemical Analysis

Picrosirius Red Staining: This method is used to visualize and quantify collagen fibers in tissue sections.[1][7][15]

-

Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Slides are stained with a Picrosirius Red solution, which specifically binds to collagen fibers.

-

The stained area is quantified using image analysis software to determine the percentage of the tissue area occupied by collagen.[1][7]

Hydroxyproline Assay: This assay provides a quantitative measure of total collagen content in a tissue sample, as hydroxyproline is an amino acid largely specific to collagen.[2][4]

-

Tissue samples are hydrolyzed (e.g., using strong acid or base at high temperature) to break down proteins into individual amino acids.[2][4]

-

The hydroxyproline in the hydrolysate is oxidized, and the resulting product reacts with a chromogenic agent (e.g., Ehrlich's reagent) to produce a colored compound.[2][4]

-

The absorbance of the colored product is measured spectrophotometrically and compared to a standard curve to determine the hydroxyproline concentration, which is then used to calculate the total collagen content.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for fibrotic diseases through its potent and selective dual inhibition of LOXL2 and LOXL3. The preclinical data robustly support its ability to reduce collagen cross-linking and ameliorate fibrosis in relevant animal models of liver and cardiac disease.[1][2][4] The detailed experimental protocols provided in this guide offer a foundation for further research into the efficacy and mechanisms of this compound and other LOX family inhibitors.

Future research should continue to explore the efficacy of this compound in a broader range of fibrotic conditions and investigate its potential in combination therapies with agents that target other pathways in the fibrotic process, such as inflammation and metabolic dysregulation. Further elucidation of the downstream signaling consequences of LOXL2/LOXL3 inhibition will also be critical for a comprehensive understanding of its therapeutic effects. The progression of this compound and similar molecules into clinical development holds the potential to provide a much-needed and effective treatment for patients suffering from the debilitating effects of fibrosis.

References

- 1. protocols.io [protocols.io]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Modeling Cardiac Fibrosis in Mice: (Myo)Fibroblast Phenotype After Ischemia | Springer Nature Experiments [experiments.springernature.com]

- 4. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picrosirius red stain and collagen quantification [bio-protocol.org]

- 8. Picrosirius Red (PSR) Staining and Quantification in Mouse Ovaries [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Nonalcoholic Steatohepatitis Induced by Neonatal Streptozotocin Injection and a High-Fat Diet in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Streptozotocin (STZ) Induced Nonalcoholic Fatty Liver Disease (NAFLD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

PXS-5153A: A Technical Whitepaper on Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical research findings for PXS-5153A, a novel, mechanism-based, dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3). The data herein is compiled from pivotal preclinical studies demonstrating its potential as a therapeutic agent for fibrotic diseases.

Core Mechanism of Action

Fibrosis is characterized by the excessive deposition and crosslinking of extracellular matrix proteins, primarily collagen, leading to tissue stiffening and organ dysfunction.[1][2] Lysyl oxidases are a family of enzymes that play a crucial role in this process by initiating the crosslinking of collagen and elastin.[1][2] this compound is a fast-acting, irreversible inhibitor that specifically targets the enzymatic activity of LOXL2 and LOXL3, two key members of the lysyl oxidase family implicated in pathological fibrosis.[1][3] By inhibiting these enzymes, this compound effectively reduces collagen crosslinking, thereby ameliorating fibrosis and improving organ function in various preclinical models.[1][3][4]

Caption: this compound Mechanism of Action in Fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target Enzyme | Species | IC50 (nmol/L) | Selectivity vs. LOXL2 |

| LOXL2 | Human, Mouse, Rat, Dog | <40 | - |

| LOXL3 | Human | 63 | - |

| LOX | Human | >1,600 | >40-fold |

| LOXL1 | Human | >1,600 | >40-fold |

| Other Amine Oxidases | - | >28,000 | >700-fold |

| Data sourced from Schilter et al., 2019.[3] |

Table 2: In Vivo Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats

| Parameter | Vehicle Control | CCl4 | CCl4 + this compound (3 mg/kg/day) | CCl4 + this compound (10 mg/kg/day) |

| Fibrillar Collagen (% area) | ~1.0 | ~2.4 | ~1.5 | ~1.2 |

| Reduction in Collagen vs. CCl4 | - | - | ~37.5% | ~51% |

| Hydroxyproline (HYP) (µg/g) | ~200 | ~450 | ~300 | ~250 |

| Immature Crosslinks (DHLNL+HLNL) | ~0.02 | ~0.08 | ~0.05 | ~0.04 |

| Data represents approximate values derived from graphical representations in Schilter et al., 2019.[3] |

Table 3: In Vivo Efficacy of this compound in a Myocardial Infarction Model in Mice

| Parameter | Sham | Myocardial Infarction (MI) | MI + this compound (25 mg/kg/day) |

| Cardiac Output (mL/min) | ~15 | ~10 | ~13 |

| Ejection Fraction (%) | ~60 | ~40 | ~50 |

| Data represents approximate values derived from graphical representations in Schilter et al., 2019.[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorometric Enzymatic Activity Assays

The enzymatic activity of the lysyl oxidase family members was determined by measuring the production of hydrogen peroxide using an Amplex-Red oxidation assay.[3]

Caption: Amplex-Red Assay Workflow for LOX Activity.

-

Enzyme Incubation: Recombinant lysyl oxidase enzymes (LOX, LOXL1, LOXL2, LOXL3) were pre-incubated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 15-30 minutes) to allow for inhibitor binding.[3][5]

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of a substrate (e.g., cadaverine or collagen).

-

Detection: An Amplex-Red reaction mixture containing Amplex-Red reagent and horseradish peroxidase was added to each well.[3] The hydrogen peroxide produced by the lysyl oxidase activity reacts with the Amplex-Red reagent in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.

-

Measurement: The fluorescence was measured kinetically over time using a microplate reader. The rate of reaction was calculated from the linear phase of the kinetic curve to determine the level of enzyme inhibition.[2]

In Vitro Collagen Crosslinking Assay

This assay qualitatively and quantitatively assesses the ability of this compound to inhibit LOXL2-mediated collagen crosslinking.

-

Reaction Setup: 3 mg/mL of rat tail type I collagen was combined with 20 nmol/L of recombinant human LOXL2 in a sodium borate buffer (pH 8.2).[3] this compound (e.g., 200 nmol/L) or a vehicle control was included in the reaction mixture.[3]

-

Incubation: The mixture was incubated to allow for LOXL2-mediated crosslinking of collagen fibers.

-

Analysis: The resulting collagen samples were analyzed by SDS-PAGE and Western blotting. The formation of higher molecular weight collagen species (dimers, trimers, etc.) indicates crosslinking. A reduction in these higher molecular weight bands in the presence of this compound demonstrates its inhibitory effect.

CCl4-Induced Liver Fibrosis Model

This is a widely used rodent model to induce and study the progression of liver fibrosis.

-

Induction: Sprague Dawley rats were administered carbon tetrachloride (CCl4) in olive oil (0.25 μL/g) via oral gavage, three times per week for six weeks to induce liver fibrosis.[6]

-

Treatment: After three weeks of CCl4 administration, a cohort of animals began daily oral gavage treatment with this compound at different doses (e.g., 3 mg/kg or 10 mg/kg) for the remaining three weeks of the study.[6]

-

Endpoint Analysis: At the end of the six-week period, animals were euthanized.

-

Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.[6]

-

Histological Analysis: Liver tissue was collected, fixed, and stained with Picrosirius red to visualize and quantify fibrillar collagen deposition.[3]

-

Gene Expression Analysis: mRNA levels of fibrotic marker genes in the liver were quantified using qPCR.[3]

-

Crosslink Analysis: Liver tissue was analyzed by LC-MS/MS to quantify the levels of hydroxyproline (a measure of total collagen) and specific immature and mature collagen crosslinks.[3]

-

Caption: CCl4-Induced Liver Fibrosis Model Workflow.

Myocardial Infarction Model

This model is used to assess the therapeutic potential of this compound in the context of cardiac fibrosis following ischemic injury.

-

Induction: Myocardial infarction (MI) was surgically induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Treatment: A cohort of MI-induced mice received daily oral treatment with this compound (e.g., 25 mg/kg) for a specified period (e.g., 4 weeks).[6]

-

Functional Assessment: At the end of the treatment period, cardiac function was assessed in living animals using echocardiography to measure parameters such as cardiac output and ejection fraction.[6]

-

Histological Analysis: Following functional assessment, hearts were collected, fixed, and sectioned. Fibrotic areas in the non-infarcted region of the heart were assessed using histological staining.[6]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective dual inhibitor of LOXL2 and LOXL3. It has demonstrated significant anti-fibrotic efficacy in robust in vitro assays and in vivo models of liver and cardiac fibrosis.[1][7] These findings underscore the therapeutic potential of inhibiting LOXL2/LOXL3 enzymatic activity as a novel approach for the treatment of a range of fibrotic diseases.[1][3]

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PXS-5153A: A Dual LOXL2/LOXL3 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of PXS-5153A, a novel and potent dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting collagen crosslinking in fibrotic diseases.

Core Chemical and Pharmacological Properties

This compound is a small molecule inhibitor that acts as a fast-acting, mechanism-based irreversible inhibitor of LOXL2 and LOXL3.[1] Its inhibitory action on these enzymes prevents the crosslinking of collagen, a key process in the pathogenesis of fibrosis.

Chemical Identity

| Property | Value |

| IUPAC Name | (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride |

| Molecular Formula | C₂₀H₂₅Cl₂FN₄O₂S |

| Molecular Weight | 475.41 g/mol |

| CAS Number | 2125956-82-1 (HCl salt) |

| SMILES | CC1=C(C2=CC=CC(S(=O)(=O)N(C)C)=C2)C3=C(N1C/C(F)=C/CN)N=CC=C3.Cl.Cl |

In Vitro Inhibitory Activity

This compound demonstrates potent and selective inhibition of LOXL2 and LOXL3.

| Target | IC₅₀ | Selectivity |

| Human LOXL2 | <40 nM | >40-fold vs. LOX and LOXL1 |

| Human LOXL3 | 63 nM | >700-fold vs. other amine oxidases |

Mechanism of Action: Inhibition of Collagen Crosslinking

This compound's therapeutic potential lies in its ability to inhibit the enzymatic activity of LOXL2 and LOXL3, which are crucial for the maturation of the extracellular matrix. By blocking these enzymes, this compound prevents the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin. This, in turn, inhibits the formation of covalent crosslinks that lead to tissue stiffening and fibrosis.

Caption: this compound inhibits LOXL2/LOXL3, preventing collagen crosslinking and fibrosis.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound.

In Vitro Collagen Oxidation Assay

This assay measures the production of hydrogen peroxide, a byproduct of LOXL2-mediated collagen oxidation.

Methodology:

-

Recombinant human LOXL2 (rhLOXL2) is incubated with Type I collagen in the presence or absence of this compound at varying concentrations.

-

An Amplex Red reaction mixture, which detects hydrogen peroxide, is added to each well.

-

The fluorescence is measured kinetically over 40 minutes at an excitation of 544 nm and an emission of 590 nm.

-

The rate of reaction (slope of the kinetic curve) is calculated to determine the extent of collagen oxidation.

In Vitro Collagen Crosslinking Assay

This assay assesses the formation of collagen crosslinks initiated by LOXL2.

Methodology:

-

Type I collagen is incubated with rhLOXL2 at 37°C for 7 days to allow for crosslink formation. This compound is added at the beginning of the incubation.

-

The collagen pellet is hydrolyzed, and the crosslinks (e.g., dihydroxylysinonorleucine - DHLNL) are quantified using liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for in vitro characterization of this compound's effect on collagen.

In Vivo Models of Fibrosis

This compound has been evaluated in several preclinical models of fibrosis, demonstrating its anti-fibrotic efficacy.

Animal Model: Male C57BL/6 mice. Induction: Intraperitoneal injection of CCl₄ twice weekly for 6 weeks. Treatment: this compound administered orally (gavage) daily from week 4 to week 6 at doses of 3 or 10 mg/kg. Endpoints:

-

Liver hydroxyproline content (a measure of collagen).

-

Histological analysis of liver sections stained with Picrosirius Red for collagen.

-

Quantification of collagen crosslinks by LC-MS.

-

Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

Animal Model: Male C57BL/6 mice. Induction: A single injection of STZ at 2 days of age, followed by a high-fat diet from 4 weeks of age for a total of 14 weeks. Treatment: this compound administered orally (gavage) daily from week 8 to week 14 at a dose of 10 mg/kg. Endpoints:

-

NAFLD Activity Score (NAS) based on histology.

-

Liver hydroxyproline content.

-

Collagen deposition assessed by Picrosirius Red staining.

Animal Model: Male C57BL/6 mice. Induction: Permanent ligation of the left anterior descending (LAD) coronary artery. Treatment: this compound administered orally (gavage) daily starting 24 hours post-surgery for 4 weeks at a dose of 10 mg/kg. Endpoints:

-

Cardiac function assessed by echocardiography (e.g., ejection fraction).

-

Infarct size and fibrosis determined by histological analysis.

Caption: Overview of in vivo models used to evaluate the efficacy of this compound.

Summary of Preclinical Findings

In vitro studies demonstrate that this compound potently and dose-dependently reduces LOXL2-mediated collagen oxidation and subsequent crosslinking.[1] In vivo, this compound has shown significant anti-fibrotic effects in models of liver and cardiac fibrosis.[1] In the CCl₄-induced liver fibrosis model, this compound treatment led to a reduction in collagen content and crosslinks, and improved liver function.[1] Similarly, in a diet-induced NASH model, this compound reduced disease severity and liver fibrosis.[1] In a myocardial infarction model, treatment with this compound resulted in improved cardiac output.[1] These findings collectively suggest that inhibition of LOXL2 and LOXL3 by this compound is a promising therapeutic strategy for the treatment of fibrotic diseases.

References

PXS-5153A: A Technical Guide to its Selectivity and Anti-Fibrotic Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PXS-5153A is a novel, orally active, and irreversible inhibitor of the lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1][2][3] Developed to target the pathological cross-linking of collagen and elastin in fibrotic diseases, this compound has demonstrated significant anti-fibrotic efficacy in preclinical models of liver and heart fibrosis.[1][3] This technical guide provides a comprehensive overview of the selectivity profile, mechanism of action, and preclinical efficacy of this compound, supported by detailed experimental data and methodologies.

Introduction: The Role of Lysyl Oxidases in Fibrosis

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue stiffening and organ dysfunction.[3][4] The lysyl oxidase (LOX) family of enzymes, including LOX and LOXL1-4, play a critical role in the final step of collagen and elastin maturation by catalyzing the cross-linking of these proteins.[3] LOXL2 and LOXL3 have been specifically implicated in the progression of various fibrotic diseases, making them attractive therapeutic targets. This compound was developed as a dual inhibitor of LOXL2 and LOXL3 to potently and selectively block this pathological cross-linking.[1][3]

Selectivity Profile of this compound

This compound exhibits potent and selective inhibition of LOXL2 and LOXL3. The inhibitory activity of this compound has been characterized across multiple species and against other members of the LOX family and other amine oxidases.

Table 1: In Vitro Inhibitory Activity of this compound against LOX Family Enzymes

| Target Enzyme | Species | IC50 (nmol/L) | Selectivity vs. LOXL2 |

| LOXL2 | Human | 21 | - |

| LOXL2 | Mouse | 21 | - |

| LOXL2 | Rat | 15 | - |

| LOXL2 | Dog | 9 | - |

| LOXL3 | Human | 63 | ~3-fold |

| LOX | Human | >1000 | >40-fold[1][2] |

| LOXL1 | Human | >1000 | >40-fold[1][2] |

Data compiled from multiple sources.[1][4]

This compound demonstrates greater than 40-fold selectivity for LOXL2 over LOX and LOXL1 and over 700-fold selectivity against other related amine oxidases.[1][2][5][6]

Table 2: Off-Target Activity Profile of this compound

This compound was screened against a panel of 30 additional targets to assess its off-target activity. At a concentration of 10 μmol/L, this compound showed minimal to no activity against most targets, with the exception of the Adrenergic α2A receptor and the L-type calcium channel.

| Target | Inhibition at 10 μmol/L |

| Adrenergic α2A | 97% |

| Calcium channel L-type, dihydropyridine receptor (rat) | 80% |

| Other 28 targets | Little to no activity |

This screening was performed by Eurofins Cerep Panlabs Taiwan, Ltd.[1]

Mechanism of Action

This compound is a mechanism-based inhibitor, meaning it is converted to a reactive species by the target enzyme, which then leads to irreversible inhibition.[1] This results in a time-dependent increase in inhibitory potency.

Key Mechanistic Features:

-

Irreversible Inhibition: this compound forms a covalent bond with the active site of LOXL2 and LOXL3, leading to their permanent inactivation.

-

Time-Dependent Inhibition: The inhibitory effect of this compound increases with longer incubation times with the enzyme.[1]

-

Substrate Competition: The presence of the enzyme's natural substrate can reduce the inhibitory potency of this compound, consistent with a competitive binding mechanism at the active site.[1]

-

Fast-Acting: this compound demonstrates rapid inhibition of enzymatic activity, with near-complete blockage observed within 15 minutes of exposure.[1][2][5][6]

Caption: Mechanism of this compound in preventing fibrosis.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against recombinant LOX family enzymes was determined using a fluorescence-based assay.

-

Enzymes: Recombinant human, mouse, rat, and dog LOXL2, human LOXL3, human LOX, and human LOXL1.

-

Substrate: A proprietary fluorescent substrate that is oxidized by the LOX enzymes.

-

Method: The rate of fluorescence generation was measured in the presence of varying concentrations of this compound. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Time-Dependency: To assess time-dependent inhibition, this compound was pre-incubated with the enzyme for different durations before the addition of the substrate.[1]

Caption: Workflow for in vitro enzyme inhibition assay.

In Vivo Models of Fibrosis

The anti-fibrotic efficacy of this compound was evaluated in two preclinical models of liver fibrosis.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats:

-

Induction: Sprague Dawley rats were administered CCl4 three times a week for 6 weeks to induce liver fibrosis.[1]

-

Treatment: this compound was administered orally once daily or three times a week for the final 3 weeks of the study.[1]

-

Endpoints: Liver function tests (ALT, AST), collagen content (hydroxyproline assay), and collagen cross-links were measured.[1]

-

-

Streptozotocin/High-Fat Diet-Induced NASH in Mice:

-

This model mimics the metabolic and fibrotic features of non-alcoholic steatohepatitis (NASH).

-

Details of this study protocol are described in the primary literature.[1]

-

In both models, this compound treatment resulted in a significant reduction in liver fibrosis and an improvement in liver function.[1]

Caption: Workflow for CCl4-induced liver fibrosis model.

Preclinical Efficacy

This compound has demonstrated significant anti-fibrotic effects in various preclinical models:

-

Liver Fibrosis: In both the CCl4-induced and NASH models, this compound reduced collagen deposition, decreased collagen cross-linking, and improved liver function markers.[1]

-

Myocardial Infarction: In a model of myocardial infarction, this compound treatment improved cardiac output.[1][3]

These findings highlight the potential of this compound as a therapeutic agent for treating fibrotic diseases in different organs.

Conclusion

This compound is a potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action. Its ability to irreversibly inhibit these key enzymes in the fibrotic cascade has been demonstrated in vitro and has translated to significant anti-fibrotic efficacy in preclinical models of liver and cardiac fibrosis. The favorable selectivity profile and oral bioavailability of this compound make it a promising candidate for further clinical development in the treatment of fibrotic diseases.

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PXS-5153A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5153A is a potent and selective dual inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3), enzymes crucial in the crosslinking of collagen and elastin.[1][2][3][4] This irreversible, mechanism-based inhibitor has demonstrated significant anti-fibrotic activity in various preclinical models by preventing the maturation of the extracellular matrix (ECM), thereby reducing tissue stiffness and fibrosis.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture models of fibrosis, enabling researchers to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

This compound is a fast-acting inhibitor that covalently binds to the active site of LOXL2 and LOXL3, leading to their irreversible inactivation.[2] This inhibition prevents the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin, a critical step in the formation of covalent cross-links that stabilize the ECM. By inhibiting LOXL2 and LOXL3, this compound effectively reduces collagen deposition and crosslinking, thus ameliorating the fibrotic phenotype.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various lysyl oxidase enzymes. This data is essential for determining the appropriate concentration range for cell-based assays.

| Target Enzyme | Species | IC50 Value | Selectivity vs. LOXL2 |

| LOXL2 | Human, Mouse, Rat, Dog | <40 nM | - |

| LOXL3 | Human | 63 nM | - |

| LOX | Human | 1790 nM | >40-fold |

| LOXL1 | Human | 1408 nM | >40-fold |

| Other Amine Oxidases | - | >30,000 nM | >700-fold |

Signaling Pathway

This compound primarily targets the enzymatic activity of LOXL2 and LOXL3, which are key downstream effectors in fibrotic signaling pathways. Transforming Growth Factor-beta 1 (TGF-β1) is a potent inducer of fibrosis, stimulating fibroblasts to differentiate into myofibroblasts and increase the production of ECM components, including collagen and fibronectin. LOXL2 and LOXL3 are often upregulated in response to TGF-β1 and are essential for the subsequent crosslinking and stabilization of the newly synthesized ECM. By inhibiting these enzymes, this compound disrupts this critical step in the fibrotic cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PXS-5153A in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PXS-5153A, a potent and selective dual inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3), in various preclinical mouse models of fibrosis. The following sections detail the compound's mechanism of action, recommended dosage and administration, and detailed protocols for establishing relevant disease models.

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of LOXL2 and LOXL3, enzymes critical for the cross-linking of collagen and elastin in the extracellular matrix.[1][2] By inhibiting these enzymes, this compound effectively reduces the excessive collagen deposition and tissue stiffening that are hallmarks of fibrotic diseases.[1][2] The inhibition of LOXL2 and LOXL3 has been shown to ameliorate fibrosis in preclinical models of liver and heart disease.[1][2]

Signaling Pathway

LOXL2 plays a significant role in promoting fibrosis through its interaction with key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways. Upregulation of LOXL2 can be induced by inflammatory signals, which in turn activates these pathways, leading to fibroblast differentiation into myofibroblasts, increased collagen production, and deposition, thus creating a fibrotic environment.

Caption: LOXL2 Signaling Pathway in Fibrosis.

This compound Dosage and Administration in Mouse Models

The following table summarizes the dosages of this compound used in various in vivo mouse models. Administration is typically performed via oral gavage. While the specific vehicle for this compound is not consistently reported in the primary literature, a common practice for similar small molecules is to formulate them in an aqueous vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Researchers should perform their own formulation and stability assessments.

| Mouse Model | Dosage | Frequency | Duration | Administration Route | Reference |

| Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis | 3 mg/kg | Once daily | 3 weeks | Oral Gavage | [1] |

| Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis | 10 mg/kg | Once daily or Three times a week | 3 weeks | Oral Gavage | [1] |

| Streptozotocin/High-Fat Diet (STZ/HFD)-Induced NASH | 10 mg/kg | Once daily | 6 weeks | Oral Gavage | [1] |

| Myocardial Infarction (MI) | 25 mg/kg | Once daily | 4 weeks | Oral Gavage | [1] |

Experimental Protocols

Detailed methodologies for inducing the relevant mouse models are provided below.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This model is widely used to induce liver fibrosis in mice.

Materials:

-

Carbon tetrachloride (CCl₄)

-

Olive oil or Corn oil (as vehicle for CCl₄)

-

Male C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

Protocol:

-

Prepare a 10% (v/v) solution of CCl₄ in olive oil or corn oil.

-

Administer the CCl₄ solution to mice via intraperitoneal (IP) injection at a dose of 1-2 mL/kg body weight.

-

Injections are typically performed twice a week for a duration of 4-8 weeks to establish significant fibrosis.

-

Control animals should receive IP injections of the vehicle (olive oil or corn oil) alone.

-

This compound or vehicle is administered by oral gavage, typically starting after the initial weeks of CCl₄ treatment to model therapeutic intervention.

Caption: CCl4-Induced Liver Fibrosis Experimental Workflow.

Streptozotocin/High-Fat Diet (STZ/HFD)-Induced NASH Model

This model mimics non-alcoholic steatohepatitis (NASH) with a fibrotic component.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

High-Fat Diet (HFD), typically 45-60% kcal from fat

-

Male C57BL/6 mouse pups (2 days old)

-

Standard chow

Protocol:

-

On postnatal day 2, inject male C57BL/6 mouse pups with a single low dose of STZ (e.g., 200 µg) dissolved in citrate buffer via subcutaneous injection.

-

After weaning (around 3-4 weeks of age), place the mice on a high-fat diet.

-

Maintain the mice on the HFD for the duration of the study to induce NASH.

-

This compound or vehicle administration by oral gavage typically starts from week 8 and continues until the end of the study (e.g., week 14).

-

A control group of mice should be maintained on a standard chow diet.

Caption: STZ/HFD-Induced NASH Experimental Workflow.

Myocardial Infarction (MI) Model via Left Coronary Artery Ligation

This surgical model is used to study cardiac fibrosis following ischemic injury.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 7-0 silk)

-

Ventilator

-

Analgesics for post-operative care

Protocol:

-

Anesthetize the mouse and intubate for mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

-

Close the chest wall in layers.

-

Provide appropriate post-operative care, including analgesia and monitoring for recovery.

-

Sham-operated control animals undergo the same procedure without LAD ligation.

-

This compound or vehicle treatment by oral gavage is typically initiated 24 hours post-surgery and continued for the desired study duration (e.g., 4 weeks).

-

Cardiac function can be assessed by echocardiography before and after the treatment period.

Caption: Myocardial Infarction Model Experimental Workflow.

References

Dissolving PXS-5153A for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of PXS-5153A, a potent and selective dual inhibitor of lysyl oxidase-like 2 and 3 (LOXL2/LOXL3), for both in vitro and in vivo experimental applications. Adherence to these guidelines is crucial for ensuring solution stability, maximizing bioavailability, and achieving reproducible results in preclinical studies.

Compound Information

| Property | Value |

| Compound Name | This compound (often as monohydrochloride salt) |

| Molecular Formula | C20H24ClFN4O2S |

| Molecular Weight | 438.95 g/mol |

| Appearance | Off-white to yellow solid |

| Mechanism of Action | Potent, selective, and fast-acting inhibitor of LOXL2/LOXL3[1] |

Solubility Data

This compound is available in a monohydrochloride salt form, which generally offers improved stability and water solubility.[2] The solubility of this compound varies significantly depending on the solvent system, which should be chosen based on the specific experimental requirements.

| Solvent | Application | Maximum Concentration | Preparation Notes |

| DMSO | In Vitro | 125 mg/mL (284.77 mM) | Requires sonication and warming to 60°C. Use freshly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[1][3] |

| Water | In Vitro | 20 mg/mL (42.07 mM) | Sonication is recommended to aid dissolution.[4] |

| Co-solvent System 1 | In Vivo | ≥ 2.08 mg/mL (4.74 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Add solvents sequentially.[3] |

| Co-solvent System 2 | In Vivo | ≥ 2.08 mg/mL (4.74 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline). Add solvents sequentially.[3] |

| Co-solvent System 3 | In Vivo | ≥ 2.08 mg/mL (4.74 mM) | 10% DMSO, 90% corn oil. Add solvents sequentially.[3] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

This protocol is suitable for preparing concentrated stock solutions for use in cell culture and biochemical assays.

Materials:

-

This compound monohydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Water bath or heat block set to 60°C

-

Sonicator

-

Vortex mixer

Protocol:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 125 mg/mL, add 8 µL of DMSO per 1 mg of this compound).

-

Vortex the mixture briefly to wet the powder.

-

Place the tube in a 60°C water bath or heat block for 5-10 minutes.[3]

-

Immediately after heating, sonicate the solution for 10-15 minutes until the solid is completely dissolved, resulting in a clear solution.

-

Allow the solution to cool to room temperature.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one month or at -80°C for up to six months, ensuring the containers are sealed to prevent moisture absorption.[1][3]

Preparation of Working Solutions for In Vivo Administration

This protocol describes the preparation of a co-solvent formulation suitable for oral gavage in animal models.

Materials:

-

This compound monohydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of this compound in DMSO as described in the in vitro protocol. For this formulation, a 10% final DMSO concentration is targeted.

-

In a new sterile tube, add the required volume of the this compound/DMSO stock solution.

-

Sequentially add the other solvents while vortexing after each addition:

-

Add 40% of the final volume as PEG300.

-

Add 5% of the final volume as Tween-80.

-

Add 45% of the final volume as sterile saline.[3]

-

-

Ensure the final solution is clear and homogenous. If precipitation occurs, gentle warming and vortexing may be required.

-

Prepare this formulation fresh on the day of administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the decision-making process for its dissolution.

Caption: Mechanism of this compound in inhibiting fibrosis.

Caption: Decision workflow for dissolving this compound.

References

Application Notes and Protocols for PXS-5153A Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5153A is a potent and fast-acting, mechanism-based dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1][2][3][4] These enzymes are critical in the extracellular matrix by initiating the cross-linking of collagen and elastin.[2][4] Dysregulation of LOXL2 and LOXL3 activity is implicated in the progression of various fibrotic diseases. This compound has demonstrated significant anti-fibrotic efficacy in a range of preclinical animal models, making it a valuable tool for studying the role of LOXL2/LOXL3 in fibrosis and for the development of novel anti-fibrotic therapies.[1][2][3][4][5]

These application notes provide a comprehensive overview of the administration of this compound in animal studies, including its mechanism of action, pharmacokinetic properties, and detailed protocols for efficacy studies in various disease models.

Mechanism of Action

This compound irreversibly inhibits the enzymatic activity of LOXL2 and LOXL3.[1] This inhibition is time-dependent and competitive with the substrate.[1][6] By blocking LOXL2 and LOXL3, this compound prevents the oxidative deamination of lysine residues on collagen and elastin, which is the initial step in the formation of covalent cross-links. This reduction in collagen cross-linking leads to a decrease in tissue stiffness and an amelioration of fibrosis.[1][2][3][4]

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for PXS-5153A in Cardiac Fibrosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction